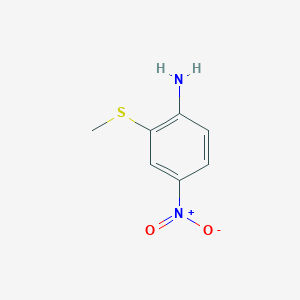

2-(Methylsulfanyl)-4-nitroaniline

CAS No.: 69373-39-3

Cat. No.: VC19377655

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69373-39-3 |

|---|---|

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IUPAC Name | 2-methylsulfanyl-4-nitroaniline |

| Standard InChI | InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |

| Standard InChI Key | XGKPTUGEOCZLIW-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC(=C1)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Identifiers

2-(Methylsulfanyl)-4-nitroaniline is systematically named as 4-nitro-2-(methylsulfanyl)aniline, with the following identifiers:

-

CAS Registry Number: 23153-09-5

-

MDL Number: MFCD10568171

-

Molecular Formula:

The compound’s structure consists of a benzene ring substituted with an amino group (-NH), a nitro group (-NO) at the para position, and a methylsulfanyl group (-SMe) at the ortho position (Figure 1). This arrangement creates a push-pull electronic system, where the nitro group withdraws electron density, and the methylsulfanyl group donates electrons via resonance .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.218 g/mol | |

| CAS Number | 23153-09-5 | |

| Density | ~1.3–1.5 g/cm | |

| Boiling Point | >300°C (estimated) |

Synthetic Pathways and Optimization

General Strategies for Nitroaniline Synthesis

While no direct synthesis of 2-(methylsulfanyl)-4-nitroaniline is documented in the provided sources, analogous methods for nitroanilines suggest plausible routes:

Challenges and Yield Optimization

-

Regioselectivity: Achieving para-nitration requires careful control of reaction conditions. Meta-directing groups like -SOMe can complicate this, but the -SMe group’s ortho/para-directing nature may favor the desired substitution .

-

Side Reactions: Over-nitration or oxidation of the sulfanyl group to sulfonyl (-SOMe) is a risk. Using mild nitrating agents (e.g., acetyl nitrate) and low temperatures (~0–5°C) can mitigate this .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino and nitro groups direct further substitutions:

Sulfanyl Group Reactivity

The methylsulfanyl moiety (-SMe) participates in:

-

Oxidation: Reacts with oxidizing agents like HO to form methylsulfonyl (-SOMe), altering electronic properties .

-

Alkylation: The sulfur atom can undergo alkylation to form sulfonium salts, which are useful in further transformations.

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

Nitroanilines are precursors to heterocyclic compounds such as benzimidazoles and quinoxalines, which exhibit antimicrobial and antitumor activities. The sulfanyl group in 2-(methylsulfanyl)-4-nitroaniline may enhance bioavailability or target specificity .

Agrochemicals

This compound could serve as a building block for herbicides or insecticides. For example, coupling with chloropyrimidines might yield sulfonylurea-like herbicides .

Dye Synthesis

The nitro group’s chromophoric properties make it valuable in azo dye production. Subsequent reduction to an amine enables diazotization and coupling with phenols or amines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume